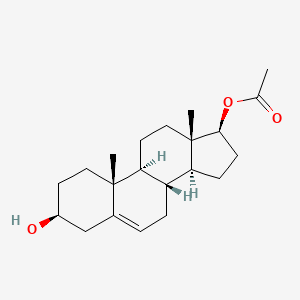

Androstenediol 17-acetate

Description

General Principles of Steroid Biosynthesis and Metabolism

Steroid biosynthesis, or steroidogenesis, is a complex anabolic metabolic pathway that produces steroids from simple precursors. libretexts.org In humans and other animals, this process begins with cholesterol, a 27-carbon substrate from which all steroid hormones are ultimately derived. obgynkey.comclinicalgate.com The majority of cholesterol used for steroid production is supplied by plasma lipoproteins. obgynkey.comclinicalgate.com

The initial and rate-determining step in steroidogenesis occurs within the mitochondria of steroidogenic tissues like the adrenal glands and gonads. obgynkey.comclinicalgate.comresearchgate.net It involves the conversion of cholesterol to pregnenolone, which is the precursor to all other steroid hormones. vanderbilt.edunih.govplos.org This process is primarily regulated by trophic hormones from the pituitary gland. clinicalgate.com

The biosynthesis of various steroid hormones involves two main families of enzymes: cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). clinicalgate.comnih.gov These enzymes catalyze a series of reactions that modify the core steroid structure, leading to the production of different classes of steroids, including progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens. obgynkey.com Most of these enzymatic steps are irreversible, giving steroidogenesis a directional flow. nih.gov Steroid metabolism also involves the conversion of active hormones into inactive forms, which are then excreted. nih.gov

Androstenediol (B1197431) as a Key Intermediate in Steroidogenic Pathways

Androstenediol (specifically androst-5-ene-3β,17β-diol) is an endogenous steroid hormone that plays a crucial role as an intermediate in the biosynthesis of sex hormones. wikipedia.orgwikipedia.org It is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex. wikipedia.orgdrugbank.com The conversion of DHEA to androstenediol is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. nih.govdrugbank.com

Androstenediol sits (B43327) at a key juncture in the steroidogenic pathway, primarily serving as a precursor to testosterone (B1683101). drugbank.comnih.gov The conversion of androstenediol to testosterone is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3-hydroxyl group. drugbank.compnas.org Androstenediol is also closely related to androstenedione (B190577), another important intermediate. wikipedia.orgwikipedia.org While androstenediol itself possesses weak androgenic activity, its primary significance lies in its role as a precursor in the production of more potent androgens and estrogens. wikipedia.orgpnas.org Research has also shown that androstenediol can be converted to its sulfated form and can be metabolized through alternative "backdoor" pathways to dihydrotestosterone (B1667394) (DHT). plos.orgnih.gov

Overview of Steroid Esterification and its Research Significance

Steroid esterification is a process where a fatty acid is attached to a steroid molecule, forming a steroid ester. wikipedia.orgnih.gov While synthetic steroid esters have been used pharmacologically for over half a century to modify a drug's properties, the existence of naturally occurring fatty acid esters of steroids was recognized more recently. oup.comoup.com

Esterification significantly increases the lipophilicity (fat-solubility) of steroids. wikipedia.org This alteration has important research implications as it affects the steroid's pharmacokinetics, including its absorption, distribution, metabolism, and excretion. ontosight.aiontosight.ai For instance, esterification can prolong the duration of a steroid's effect by creating a depot from which the active hormone is slowly released as the ester is hydrolyzed. wikipedia.orgnih.gov

Research has shown that various steroids, including pregnenolone, DHEA, testosterone, and estradiol (B170435), can be esterified with fatty acids in tissues like the adrenal glands, brain, and ovaries. nih.govoup.com The enzymes responsible for esterifying different families of steroids appear to be distinct. nih.gov The study of steroid esterification is crucial for understanding how the body stores and modulates the activity of steroid hormones and for the development of synthetic steroid derivatives with improved therapeutic profiles. wikipedia.orgontosight.ai Interestingly, some research has indicated that steroid acetates can be formed as artifacts during the extraction process using solvents like ethyl acetate (B1210297), highlighting the need for careful methodology in biosynthetic studies. oup.comoup.com

Academic Research Scope and Focus for Androstenediol 17-Acetate

This compound, also known as androst-5-ene-3β,17β-diol 17β-acetate, is a synthetic ester of androstenediol. ontosight.aiwikipedia.org It is specifically the C17β acetate ester of androstenediol. wikipedia.org

Academic research on this compound focuses on its chemical properties and its role as a synthetic derivative of a natural steroid intermediate. The primary interest lies in how the addition of the acetate group at the 17-position modifies the characteristics of the parent androstenediol molecule. ontosight.aiontosight.ai This includes investigating its potential androgenic and anabolic activities. ontosight.aiwikipedia.org

The synthesis of this compound and similar derivatives is a subject of study in medicinal chemistry for the potential development of compounds with specific therapeutic effects. ontosight.ai Research also involves its detection and confirmation, particularly in the context of anti-doping science. wikipedia.org However, it is noted that this compound has never been marketed for clinical use. wikipedia.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | wikipedia.orgnih.gov |

| Molecular Formula | C21H32O3 | ontosight.aiwikipedia.orgnih.gov |

| Molecular Weight | 332.48 g/mol | ontosight.aiwikipedia.org |

| UNII Code | 7P84NJF610 | ontosight.aiwikipedia.orgnih.gov |

Table 2: Key Steroids and Enzymes in Related Pathways

| Compound/Enzyme | Role | Source |

|---|---|---|

| Cholesterol | The primary precursor for all steroid hormones. | obgynkey.comclinicalgate.com |

| Pregnenolone | The first steroid produced from cholesterol; precursor to other steroids. | vanderbilt.edunih.gov |

| Dehydroepiandrosterone (DHEA) | An abundant adrenal steroid and direct precursor to androstenediol. | wikipedia.orgdrugbank.com |

| Androstenediol | An intermediate in testosterone synthesis. | wikipedia.orgdrugbank.com |

| Androstenedione | A key intermediate in the biosynthesis of testosterone and estrone. | wikipedia.orgnih.gov |

| Testosterone | A primary androgenic hormone. | nih.gov |

| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | Enzyme family that converts DHEA to androstenediol. | nih.govdrugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDNPBLUVJZAEA-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312069 | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-72-4 | |

| Record name | Androstenediol 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTENEDIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Fate and Interconversion of Androstenediol 17 Acetate

De-esterification Mechanisms and Enzymatic Hydrolysis

The initial and obligatory step in the metabolism of Androstenediol (B1197431) 17-acetate is the removal of the 17-acetate ester group to yield androstenediol. This process, known as de-esterification, is primarily achieved through enzymatic hydrolysis. A variety of esterases, which are ubiquitously distributed throughout the body, are capable of catalyzing this reaction. These enzymes belong to the class of hydrolases and facilitate the cleavage of ester bonds.

Research has shown that several types of esterases, including carboxylesterases and lipases, are involved in the hydrolysis of steroid esters. These enzymes are not specific to a single type of steroid ester but can act on a broad range of substrates. Hormone-sensitive lipase, in particular, has been identified as a key enzyme in the hydrolysis of fatty acid esters of steroid hormones, and it is likely involved in the de-esterification of Androstenediol 17-acetate. The liver is a primary site for this metabolic activity due to its high concentration of various esterase enzymes.

Downstream Metabolism of Androstenediol and its Metabolites

Following its formation from the de-esterification of this compound, androstenediol serves as a precursor for the synthesis of several other key steroid hormones. This downstream metabolism occurs through a series of enzymatic reactions that modify the structure of the androstenediol molecule.

The transformation of androstenediol to testosterone (B1683101) is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme catalyzes the oxidation of the 3β-hydroxyl group of androstenediol to a 3-keto group, a characteristic feature of testosterone.

Conversely, androstenediol can be converted to androstenedione (B190577) through the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which oxidize the 17β-hydroxyl group. Androstenedione can then be subsequently converted to testosterone by the same class of enzymes, highlighting the interconnectedness of these metabolic pathways.

The family of 17β-hydroxysteroid dehydrogenases (17β-HSDs) plays a crucial role in the interconversion of androgens and estrogens. wikipedia.org These enzymes are responsible for catalyzing the oxidation and reduction reactions at the C17 position of the steroid nucleus.

Several isoforms of 17β-HSD have been identified, each with varying substrate specificities and tissue distribution. For instance, 17β-HSD type 3 is predominantly found in the testes and is highly efficient in converting androstenedione to testosterone. Other isoforms, such as 17β-HSD type 5 (also known as AKR1C3), are present in various peripheral tissues and also contribute to the conversion of androstenedione to testosterone. The reversible nature of the reactions catalyzed by many 17β-HSD isoforms allows for a dynamic regulation of the balance between weaker and more potent androgens.

| Substrate | Enzyme | Product |

|---|---|---|

| Androstenediol | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Testosterone |

| Androstenediol | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androstenedione |

| Androstenedione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone |

The metabolic cascade of androstenediol extends beyond testosterone and androstenedione to a variety of other steroid metabolites with diverse biological activities.

Dihydrotestosterone (B1667394) (DHT): Testosterone, formed from androstenediol, can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. This conversion is particularly significant in androgen-sensitive tissues like the prostate gland and hair follicles.

Androsterone (B159326): Androstenedione, a direct metabolite of androstenediol, can be converted to androsterone. wikipedia.org This pathway involves the reduction of the A-ring of androstenedione by 5α-reductase to form 5α-androstanedione, which is then converted to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.org

Estrone: Androstenedione can also serve as a precursor for the synthesis of estrogens. The enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androstenedione to estrone, a key estrogen. wikipedia.org

To facilitate their excretion from the body, androstenediol and its metabolites undergo conjugation reactions, which increase their water solubility. The two primary conjugation pathways are glucuronidation and sulfation. glowm.comwikipedia.org

Glucuronidation: In this process, a glucuronic acid molecule is attached to the steroid, typically at a hydroxyl group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Androstanediol glucuronide is a known metabolite formed through this pathway. wikipedia.org

Sulfation: Sulfation involves the addition of a sulfonate group to the steroid molecule, a reaction catalyzed by sulfotransferases (SULTs). Androstenediol can be sulfated to form androstenediol sulfate. wikipedia.orgoup.com These conjugated steroids are biologically inactive and are readily eliminated in the urine. wikipedia.orgglowm.com

| Metabolite | Precursor | Key Enzyme(s) |

|---|---|---|

| Dihydrotestosterone (DHT) | Testosterone | 5α-reductase |

| Androsterone | Androstenedione | 5α-reductase, 3α-hydroxysteroid dehydrogenase |

| Estrone | Androstenedione | Aromatase (CYP19A1) |

| Androstanediol glucuronide | Androstanediol | UDP-glucuronosyltransferase (UGT) |

| Androstenediol sulfate | Androstenediol | Sulfotransferase (SULT) |

Conversion to Androstenedione and Testosterone

Intracrine Steroid Synthesis and Metabolism Considerations

The metabolism of androstenediol is a prime example of intracrine steroid synthesis, a process where steroid hormones are synthesized and exert their effects within the same cell. Adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenediol, which are considered weak androgens, can be taken up by peripheral tissues and converted into more potent androgens like testosterone and DHT.

Molecular and Cellular Research on Androstenediol 17 Acetate Activity

Steroid Receptor Ligand Binding and Activation Studies

5-Androstenediol, the active form of androstenediol (B1197431) 17-acetate, is notable for its dual affinity for both androgen and estrogen receptors, earning it the informal designation of a "hermaphrodiol" mdpi.com. This dual-receptor interaction underpins its complex biological activity, allowing it to elicit both androgenic and estrogenic effects depending on the target tissue and receptor expression.

5-Androstenediol (referred to as Adiol in some studies) functions as a direct ligand for the Androgen Receptor (AR). Research demonstrates that it can activate AR target genes in human prostate cancer cells nih.gov. This activity is intrinsic to the molecule itself, as studies have shown that its androgenic effects occur without conversion to more potent androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) nih.gov. The binding affinity of 5-androstenediol for the AR is lower than that of primary androgens such as DHT and testosterone. However, it is still capable of initiating androgenic signaling.

In transient transfection assays, 5-androstenediol has been shown to induce AR-mediated transcriptional activity nih.gov. This demonstrates its role as a functional AR agonist, capable of modulating the expression of androgen-responsive genes.

| Compound | Relative Binding Affinity Order |

|---|---|

| Dihydrotestosterone (DHT) | Highest |

| Testosterone (T) | High |

| 5α-androstane-3β,17β-diol (3β-DIOL) | Moderate |

| Androst-5-ene-3β,17β-diol | Moderate-Low |

| Estrone (E1) | Low |

| Estradiol (B170435) (E2) | Lowest |

The estrogenic properties of 5-androstenediol are well-documented. It binds directly to both estrogen receptor subtypes, ERα and ERβ, and acts as an estrogen agonist nih.govwikipedia.org. Its affinity for these receptors is significant, though less potent than that of estradiol (E2), the primary female sex hormone. Research indicates that 5-androstenediol has approximately 6% of the affinity of estradiol for ERα and a higher relative affinity of 17% for ERβ wikipedia.org.

Despite this lower affinity compared to estradiol, 5-androstenediol circulates at much higher concentrations in the body, suggesting it may play a physiologically relevant role as an estrogen wikipedia.org. Studies have confirmed that 5-androstenediol stimulates the proliferation of estrogen receptor-positive breast cancer cells, an effect mediated through the ER nih.gov. Furthermore, it can induce the activity of estrogen-responsive element (ERE)-driven reporter genes, with an induction fold similar to that achieved by physiological concentrations of estradiol nih.gov.

| Compound | Receptor | Relative Binding Affinity (vs. Estradiol) | Binding Constant (Ki) |

|---|---|---|---|

| 5-Androstenediol | ERα | ~6% | ~3.6 nM |

| ERβ | ~17% | ~0.9 nM | |

| Estradiol (E2) | ERα | 100% | Not specified in provided context |

| ERβ | 100% | Not specified in provided context |

Data compiled from multiple sources mdpi.comwikipedia.org.

Scientific investigations into the binding profile of 5-androstenediol across the spectrum of steroid receptors have shown it to be highly selective. Studies using reporter gene assays have demonstrated that while 5-androstenediol effectively activates androgen and estrogen receptors, it does not induce transcriptional activity via the Progesterone (B1679170) Receptor (PR) nih.gov. Experiments designed to test the specificity of steroid hormone action confirmed that 5-androstenediol failed to activate a PR-responsive reporter construct, indicating a lack of significant binding or agonistic activity at this receptor nih.govnih.gov.

The transcriptional activity of nuclear receptors like the AR and ER is dependent on the recruitment of co-regulator proteins (coactivators and corepressors) upon ligand binding. For 5-androstenediol, its activity at the androgen receptor has been shown to be significantly enhanced by the presence of AR coactivators.

Specifically, the AR coactivator ARA70 has been found to substantially augment the transcriptional activity of the AR induced by 5-androstenediol nih.gov. In cellular models, the presence of ARA70 markedly increased the ability of 5-androstenediol to activate AR-dependent reporter genes nih.govnih.gov. This suggests that the recruitment of specific coactivators is a key mechanism in the androgenic action of 5-androstenediol, amplifying its relatively weak binding affinity into a robust transcriptional response.

Modulation of Steroidogenic Enzyme Activity

The landscape of steroid hormone action includes not only receptor binding but also the metabolic pathways governed by steroidogenic enzymes. These enzymes regulate the synthesis and conversion of active hormones.

The enzyme 5α-reductase is critical in androgen metabolism, as it converts testosterone into the more potent dihydrotestosterone (DHT) wpi.edu. DHT is known to have a higher binding affinity for the androgen receptor and a slower dissociation rate, making it a more powerful androgen than testosterone wpi.edu.

Current research on 5-androstenediol has primarily focused on its role as a direct receptor ligand rather than as a modulator of 5α-reductase activity. The available scientific literature does not characterize 5-androstenediol or its 17-acetate ester as an inhibitor of the 5α-reductase enzyme. Instead, related compounds in the steroidogenic pathway, such as androstenedione (B190577), are recognized as substrates for 5α-reductase tandfonline.comtandfonline.com. The primary mechanism of action for 5-androstenediol is its direct binding to and activation of androgen and estrogen receptors, independent of the 5α-reductase pathway that potentiates testosterone.

Influence on Cytochrome P450 Enzymes (e.g., CYP17A1)

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenic pathway, catalyzing two key reactions: 17α-hydroxylation and 17,20-lyase activity. geneticlifehacks.comnih.gov These functions are essential for the production of glucocorticoids and, more relevantly, sex hormones. geneticlifehacks.comnih.gov The 17,20-lyase activity of CYP17A1 is responsible for converting 17α-hydroxypregnenolone into dehydroepiandrosterone (B1670201) (DHEA), a primary precursor for androgens. geneticlifehacks.comresearchgate.netnih.gov

Androstenediol is a direct metabolite of DHEA. wpi.edudrugbank.comwikipedia.org The synthesis pathway involves CYP17A1 producing the necessary precursors that lead to androstenediol formation. bio-rad.com While CYP17A1 is fundamental to the biosynthesis of androstenediol's precursors, published research does not extensively detail a direct modulatory or feedback effect of androstenediol or its 17-acetate ester on the enzymatic activity of CYP17A1 itself. The enzyme's role is established in the upstream production of steroids that are then converted into androstenediol. bio-rad.comnih.gov

Cellular Effects in In Vitro Models

Studies in Cancer Cell Lines (e.g., Prostate, Breast Cancer Cells)

The effects of androstenediol have been investigated in various cancer cell lines, revealing distinct, often opposing, actions depending on the cancer type and its receptor status.

Prostate Cancer: In prostate cancer models, androstenediol (Adiol) has been shown to possess significant androgenic activity. pnas.org It can activate the androgen receptor (AR), including mutated versions commonly found in advanced prostate cancer. pnas.orgnih.gov Studies using the LNCaP human prostate cancer cell line, which expresses a mutated AR, show that androstenediol is a potent activator of this receptor, inducing cell proliferation and the expression of prostate-specific antigen (PSA) mRNA. nih.gov Notably, androstenediol is considered a key adrenal androgen that may sustain the growth of prostate cancer tissue even after conventional androgen deprivation therapy. nih.govnih.gov The proliferative effects of androstenediol in these cells are mediated through the AR, as they can be blocked by antiandrogen compounds. nih.gov

Breast Cancer: The role of androstenediol in breast cancer is more complex, with studies reporting both inhibitory and stimulatory effects. The specific stereoisomer of the compound and the estrogen receptor (ER) status of the cell line appear to be critical factors.

Inhibitory Effects: The epimer androstene-3beta, 17alpha-diol (17alpha-AED) has demonstrated antiproliferative activity. Research showed it could inhibit the proliferation of both ER-positive (ZR75-1) and ER-negative (MDA-MB231) human breast cancer cells in a dose-dependent manner. nih.gov This inhibitory action appeared to be independent of both the alpha estrogen receptor and the androgen receptor. nih.gov Similarly, in a triple-negative breast cancer model (4T1 cells), higher concentrations of 17alpha-AED inhibited cell proliferation. nih.gov

Stimulatory Effects: In contrast, other studies focusing on ER-positive breast cancer cell lines (MCF-7, T47D) have shown that androgens can be metabolized to estrogenic compounds that stimulate growth. hormonebalance.org The downstream metabolite of 5α-dihydrotestosterone, 5α-androstane-3β,17β-diol (a related compound), is estrogenic and induces growth in breast cancer cells through the activation of ERα. hormonebalance.org This suggests that in certain contexts, androstenediols can contribute to proliferation by acting through estrogen signaling pathways. researchgate.netbioscientifica.com

| Compound | Cell Line | Cancer Type | Receptor Status | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|---|---|

| Androstenediol (Adiol) | LNCaP | Prostate | Mutant AR | Stimulated Proliferation | Not specified | nih.gov |

| 17alpha-Androstenediol | ZR75-1 | Breast | ER-positive | Inhibited Proliferation | 12.5 to 50 x 10-9 M | nih.gov |

| 17alpha-Androstenediol | MDA-MB231 | Breast | ER-negative | Inhibited Proliferation | 12.5 to 50 x 10-9 M | nih.gov |

| 17alpha-Androstenediol | 4T1 | Breast (murine) | Triple-Negative | Inhibited Proliferation | >1 x 10-4 M | nih.gov |

| 5α-androstane-3β,17β-diol | MCF-7, T47D | Breast | ER-positive | Stimulated Proliferation | Not specified | hormonebalance.org |

Investigation of Oxidative Stress and Antioxidant Capacity in Cellular Systems

Direct research on the effects of androstenediol 17-acetate and its parent compound on cellular oxidative stress is not extensive. However, studies on related compounds and broader hormonal effects provide some context.

One study found that synthesized ester derivatives of DHEA and androstenediol (5-AED) exhibited antioxidant activity. nih.govresearchgate.net These compounds were shown to reduce the production of reactive oxygen species (ROS) in luminol-stimulated chemiluminescence assays using peripheral blood mononuclear cells from healthy volunteers. nih.govresearchgate.net

Conversely, other research indicates that high levels of androgens can contribute to a pro-oxidant environment. plos.org In female mice, excess exposure to testosterone or dihydrotestosterone (DHT) led to an increase in systemic oxidative stress, as measured by lipid peroxidation products. plos.org Another study in a rodent model noted that the administration of adiponectin reduced both androstenedione serum levels and ovarian levels of advanced oxidation protein products (AOPP), a direct marker of oxidative damage. plos.org This suggests an indirect link between androgen levels and the oxidative state in certain tissues.

Impact on Cell Proliferation and Viability in Controlled Research Settings

The impact of androstenediol on cell proliferation and viability is highly context-dependent, varying significantly across different cell types and experimental conditions.

Cancer Cells: As detailed in section 4.3.1, androstenediol can stimulate the proliferation of androgen-sensitive prostate cancer cells like LNCaP. nih.govnih.gov In breast cancer, its effects are dichotomous; certain epimers inhibit proliferation in both ER-positive and ER-negative cell lines, while related metabolites can stimulate growth in ER-positive cells via estrogenic pathways. nih.govnih.govhormonebalance.org

Endometrial Cells: Research has also explored its effects in non-cancerous cells. In an in vitro model using stromal endometrial cells, androstenediol was found to promote cell proliferation. nih.govresearchgate.net This proliferative effect was associated with an increase in the cell cycle-promoting protein cyclin D1 and a decrease in the cell cycle inhibitor p27. nih.gov

| Cell Type | Model | Primary Effect on Proliferation | Mechanism/Note | Source |

|---|---|---|---|---|

| Prostate Cancer Cells | LNCaP | Stimulation | Activation of mutant Androgen Receptor (AR) | nih.govnih.gov |

| Breast Cancer Cells | ZR75-1 (ER+) | Inhibition | Effect observed with 17alpha-AED epimer | nih.gov |

| Breast Cancer Cells | MDA-MB231 (ER-) | Inhibition | Effect observed with 17alpha-AED epimer | nih.gov |

| Breast Cancer Cells | MCF-7 (ER+) | Stimulation | Mediated by estrogenic metabolites and ERα activation | hormonebalance.org |

| Stromal Endometrial Cells | T-HESC, St-T1b | Stimulation | Increased Cyclin D1, decreased p27 | nih.gov |

Advanced Analytical Methodologies for Research Quantification and Characterization

Method Validation and Performance Parameters for Research Assays

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For steroid analysis, including compounds structurally similar to Androstenediol (B1197431) 17-acetate, these limits are typically established using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

While specific LOD and LOQ values for Androstenediol 17-acetate are not widely published, data from analogous steroid compounds provide an insight into the expected sensitivity of modern analytical methods. For instance, LC-MS/MS methods developed for the simultaneous analysis of various steroids have demonstrated LOQs in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range.

Methodology for LOD and LOQ Determination: The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A common approach involves analyzing a series of calibration standards at decreasing concentrations.

Signal-to-Noise Ratio: The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.

Calibration Curve Method: Alternatively, the LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

The table below illustrates typical LOQ values for related androgenic steroids, which can serve as a proxy for the expected sensitivity for this compound analysis.

| Compound | Method | Matrix | Limit of Quantification (LOQ) |

| Androstenedione (B190577) | LC-MS/MS | Serum | 0.25 nmol/L |

| Androstenediol (Δ5-diol) | LC-MS/MS | Serum | 5 pg/mL plos.org |

| Testosterone (B1683101) | LC-MS/MS | Serum | 0.1 nmol/L |

| Dehydroepiandrosterone (B1670201) (DHEA) | LC-MS/MS | Serum | 10 pg/mL plos.org |

This table is for illustrative purposes and shows the sensitivity of modern analytical methods for similar compounds.

Utilization of High-Purity Reference Standards and Purity Confirmation

The use of high-purity, well-characterized reference standards is a cornerstone of accurate quantitative analysis in chemical research. For this compound, a certified reference material (CRM) serves as the benchmark against which analytical measurements are made, ensuring traceability and comparability of results across different laboratories and studies.

Reference standards for steroids are typically produced by specialized manufacturers and are accompanied by a Certificate of Analysis (CoA). This document provides detailed information about the identity, purity, and characterization of the material. High-quality reference standards are often produced under the guidelines of ISO 17034 and ISO/IEC 17025, which ensures the competence of the manufacturer and the reliability of the certified values.

Purity Confirmation: The purity of a reference standard is a critical parameter and is determined using a combination of analytical techniques. A mass balance approach is often employed, where the purity is calculated by subtracting the percentages of all identified impurities from 100%.

Common techniques for purity assessment of steroid reference standards include:

High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector, such as a diode-array detector (DAD) or a charged aerosol detector (CAD), is a primary tool for assessing the purity of non-volatile compounds like steroid esters. It can separate the main component from related impurities.

Gas Chromatography (GC): For volatile or derivatized steroids, GC coupled with a flame ionization detector (FID) is a powerful technique for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation and can also be used for quantitative purposes (qNMR) to determine purity against a certified internal standard.

Mass Spectrometry (MS): LC-MS and GC-MS are used to confirm the identity of the main compound and to identify any impurities.

Thermogravimetric Analysis (TGA): This technique is used to determine the content of residual solvents and water.

Karl Fischer Titration: This is a specific method for the determination of water content.

The certified purity of a reference standard is typically reported with an associated uncertainty, reflecting the analytical variability in the characterization process. For anabolic-androgenic steroids, certified purity values are often in the range of 98% to >99.5%.

Genetic and Transcriptional Regulation of Androstenediol Metabolism Enzymes

Transcriptional Control of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases (HSDs) are critical enzymes that catalyze the interconversion of steroids, playing a pivotal role in the synthesis and inactivation of all steroid hormones. oup.comnih.gov The two main HSDs involved in androstenediol (B1197431) metabolism are 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). 3β-HSD is involved in the synthesis of progesterone (B1679170) and androstenedione (B190577), while 17β-HSDs catalyze the final steps in testosterone (B1683101) and estradiol (B170435) biosynthesis. nih.govbio-rad.com

The transcriptional regulation of HSD genes is tissue-specific and involves a variety of transcription factors and signaling pathways. nih.gov For instance, in Leydig cells, the transcription of 3β-HSD is influenced by the luteinizing hormone (LH)/human chorionic gonadotropin (hCG) receptor pathway. nih.gov Several transcription factors have been identified as key regulators, including:

Steroidogenic Factor-1 (SF-1): A member of the nuclear receptor superfamily, SF-1 is essential for the tissue-specific expression of steroidogenic enzymes, including HSDs, in the gonads and adrenal glands. oup.com

Estrogen Receptor α (ERα) and Androgen Receptor (AR): These receptors are involved in regulating HSD expression in tissues like the liver. nih.gov

Peroxisome Proliferator-Activated Receptor α (PPARα): Activation of this receptor has been shown to induce the expression of 3β-HSD in human liver cell lines. nih.gov

Regulation of Cytochrome P450 Enzyme Gene Expression (e.g., CYP17A1)

The Cytochrome P450 family of enzymes are monooxygenases that are central to steroid synthesis. nih.gov The CYP17A1 gene encodes for the P450c17 enzyme, which possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. medlineplus.govwikipedia.orgmedlineplus.gov The 17α-hydroxylase activity is necessary for the production of cortisol, while both activities are required for the synthesis of androgens like dehydroepiandrosterone (B1670201) (DHEA), a direct precursor to androstenediol. nih.govnih.gov

The expression of the CYP17A1 gene is primarily localized to the adrenal glands and gonads and is under tight transcriptional control. wikipedia.orgnih.gov The regulation is mediated by several factors that bind to specific elements in the gene's promoter region. Steroidogenic factor-1 (SF-1) is a critical transcription factor that is implicated in the transcriptional regulation of CYP17A1. nih.govfrontiersin.org The cAMP signaling pathway also plays a significant role, with cAMP responsive element modulator (CREM) products contributing to the circadian expression and epigenetic regulation of CYP17A1 in the adrenal glands. nih.gov

Genetic Polymorphisms and their Impact on Steroidogenic Pathways (e.g., CYP17A1 Single Nucleotide Polymorphisms)

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding steroidogenic enzymes can significantly impact their activity and alter steroid hormone profiles. geneticlifehacks.com Numerous polymorphisms have been identified in the CYP17A1 gene, and these have been studied for their association with various conditions and hormonal phenotypes. ahajournals.orgnih.gov

A common polymorphism is the T to C substitution in the promoter region of the CYP17A1 gene (rs743572). This change can create an additional binding site for the Sp1 transcription factor, potentially altering the gene's expression and subsequent androgen production. frontiersin.org Studies have investigated the association of this and other CYP17A1 polymorphisms with conditions like polycystic ovary syndrome (PCOS) and cancer, linking them to variations in androgen levels. frontiersin.orgresearchgate.netsemanticscholar.org The impact of these genetic variants highlights the importance of individual genetic backgrounds in determining steroidogenic output. ahajournals.orgresearchgate.net

Below is a table summarizing key CYP17A1 polymorphisms and their potential impact.

| Polymorphism (SNP) | Location | Potential Functional Impact | Associated Findings |

|---|---|---|---|

| rs743572 (-34T>C) | Promoter Region | Creates an additional Sp1 transcription factor binding site, potentially altering gene expression. frontiersin.org | Associated with altered androgen levels and risk for conditions like PCOS and prostate cancer. frontiersin.orgresearchgate.net |

| rs138009835 | Gene Locus | Alters transcriptional activity of CYP17A1 in vitro. ahajournals.org | Associated with changes in intermediate steroid levels and linked to blood pressure variations. ahajournals.org |

| rs6162 | Gene Locus | Associated with risk of progression to castration-resistant prostate cancer. researchgate.net | Suggests influence on androgen metabolism pathways in cancer progression. researchgate.net |

| rs6163 | Gene Locus | Associated with risk of progression to castration-resistant prostate cancer. researchgate.net | Suggests influence on androgen metabolism pathways in cancer progression. researchgate.net |

Role of Hormonal Signaling (e.g., ACTH/cAMP) in Regulating Steroidogenic Genes

The long-term regulation of steroidogenesis is predominantly controlled by hormonal signaling cascades that modulate the transcription of steroidogenic genes. frontiersin.orgnih.gov In the adrenal cortex, the primary regulator is the adrenocorticotropic hormone (ACTH). The signaling pathway initiated by ACTH is a classic example of hormonal control over gene expression. nih.govresearchgate.netfrontiersin.org

The process unfolds as follows:

Receptor Binding: ACTH, released from the pituitary gland, binds to its specific G protein-coupled receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cortex cells. nih.govfrontiersin.org

cAMP Production: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). frontiersin.org

PKA Activation: The rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.govfrontiersin.org

Transcription Factor Phosphorylation: PKA then phosphorylates a variety of nuclear transcription factors, which enhances their ability to bind to the promoter regions of target genes. nih.govfrontiersin.org

This chronic response results in the coordinated increase in the transcription of genes encoding for multiple steroidogenic enzymes, including CYP17A1. frontiersin.orgnih.gov This ensures the adrenal gland has the necessary enzymatic machinery to produce steroids.

The table below details the key transcription factors involved in the ACTH/cAMP signaling pathway that regulate steroidogenic genes.

| Transcription Factor | Abbreviation | Role in Steroidogenic Gene Regulation |

|---|---|---|

| Steroidogenic Factor 1 | SF-1 | A key regulator for many steroidogenic genes, including CYP17A1, essential for their tissue-specific expression. nih.govfrontiersin.org |

| cAMP Response Element-Binding Protein | CREB | Binds to cAMP response elements (CRE) in the promoters of target genes upon phosphorylation by PKA. researchgate.net |

| cAMP Response Element Modulator | CREM | Contributes to the circadian expression and epigenetic regulation of genes like Cyp17a1. nih.govresearchgate.net |

| CCAAT/Enhancer-Binding Proteins | C/EBPs | Implicated in regulating the expression of genes for steroidogenic enzymes. researchgate.net |

| Activator Protein 1 | AP-1 | Involved in the transcriptional regulation of genes encoding steroidogenic enzymes. researchgate.net |

Emerging Research Perspectives and Future Directions

Unexplored Aspects of Androstenediol (B1197431) 17-Acetate Biology

Androstenediol 17-acetate is a synthetic anabolic-androgenic steroid, specifically the C17β acetate (B1210297) ester of 5-androstenediol, which was never brought to market wikipedia.org. Consequently, its biological activity and metabolic fate remain largely uncharacterized in scientific literature. Future research could illuminate several unexplored aspects, drawing parallels from its parent compound, androstenediol.

Key unexplored areas include:

Metabolic Fate and Pharmacokinetics: How the 17-acetate esterification affects the absorption, distribution, metabolism, and excretion (ADME) of the parent androstenediol is unknown. Research is needed to understand the rate of hydrolysis of the acetate group and whether this modification alters its conversion into other active hormones like testosterone (B1683101) or estrogens.

Receptor Binding and Activity: Androstenediol itself exhibits weak androgenic and potent estrogenic activity, with notable affinity for both the estrogen receptor alpha (ERα) and beta (ERβ) wikipedia.org. It is unclear how the 17-acetate modification impacts binding affinity and transcriptional activity at these receptors, as well as the androgen receptor (AR). Studies have shown that even its parent compound, androstenediol, can activate androgen receptor target genes in prostate cancer cells without being metabolized into testosterone pnas.org.

Tissue-Specific Effects: The potential for tissue-selective activity is a significant area for investigation. Selective androgen receptor modulators (SARMs) demonstrate that it is possible to achieve anabolic effects in muscle and bone with reduced activity in reproductive tissues. Whether this compound possesses any such selective properties is an open question.

Non-Genomic Signaling: Steroid hormones can elicit rapid cellular responses through non-genomic pathways. The potential for this compound to engage in such signaling, independent of nuclear receptor activation, is a completely unexplored domain.

Integration of Omics Technologies in Steroid Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of steroid hormones by providing a holistic view of their biological impact bioscientifica.com. Future research into this compound would benefit immensely from these approaches to move beyond simple receptor-binding assays.

Genomics and Transcriptomics: These tools can identify the full spectrum of genes whose expression is altered by this compound in various target tissues. This could reveal novel biological pathways and functions beyond those traditionally associated with androgens and estrogens. For instance, transcriptomic analysis of prostate cancer cells has revealed how androgens can enhance specific metabolic pathways like arginine metabolism nih.gov.

Proteomics: Proteomics can elucidate how the compound affects the entire protein landscape of a cell, including the vast network of co-regulator proteins that interact with steroid receptors nih.gov. Understanding these interactions is crucial, as they can dictate the tissue-specific effects of a steroid ligand. Structural proteomics, in particular, can reveal how ligand binding alters the conformation of a receptor, influencing which co-regulators are recruited creativebiomart.net.

The integration of these multi-omics datasets provides a powerful, systems-biology approach to understanding the complete mechanism of action of a synthetic steroid researchgate.net.

Computational and Theoretical Approaches in Steroid-Receptor Interactions

In silico methods are increasingly used to predict and analyze the interactions between steroid ligands and their receptors, offering a cost-effective way to screen compounds and generate hypotheses for further testing nih.govendocrine-abstracts.org.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific amino acid residues involved in the interaction endocrine-abstracts.org. Docking studies could be used to model how this compound fits into the ligand-binding domains of the androgen and estrogen receptors and compare its binding mode to that of endogenous hormones oup.comnih.gov. Such analyses can help explain the functional consequences of ligand binding researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the steroid-receptor complex over time, revealing how ligand binding induces conformational changes in the receptor mdpi.comacs.org. This is crucial for understanding how a ligand can act as an agonist or an antagonist. For the androgen receptor, MD simulations have been used to generate antagonist-bound structural models, as no such crystal structures are currently available, thereby improving the accuracy of virtual screening for new antagonists mdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the structural information of various ligands to predict their biological activity nih.govresearchgate.net. By analyzing a series of related steroid esters, a QSAR model could potentially predict the receptor-binding affinity or cellular activity of this compound.

These computational tools are powerful for prioritizing novel synthetic steroids for further experimental validation and for designing new compounds with desired activity profiles mdpi.com.

Development of Novel Analytical Platforms for Steroid Metabolomics

Advancements in analytical chemistry are essential for the detailed study of synthetic steroids and their metabolic pathways. High-throughput and highly sensitive methods are needed to quantify low-concentration hormones and their metabolites in complex biological samples researchgate.net.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids from a small sample volume creative-proteomics.comcreative-proteomics.comnih.gov. This technology would be indispensable for pharmacokinetic studies of this compound and for profiling its impact on the endogenous steroid metabolome mdpi.commdpi.com.

High-Throughput Screening (HTS): HTS platforms, often using cell-based assays, allow for the rapid screening of thousands of chemicals for their effects on steroidogenesis or receptor activation nih.gov. For example, the H295R steroidogenesis assay uses human adrenocortical carcinoma cells to screen chemicals for their ability to alter the production of a wide array of steroid hormones nih.gov. Such a platform could be used to quickly assess the broader endocrine-disrupting potential of this compound.

Advanced Sample Preparation: The accuracy of steroid analysis heavily depends on sample preparation. Innovations such as automated solid-phase extraction (SPE) are enabling higher throughput and more reproducible results, which is crucial for large-scale clinical and research studies mdpi.com. The development of novel materials and microextraction techniques continues to improve the efficiency of isolating steroids from complex matrices like blood, urine, and tissue tandfonline.com.

The table below summarizes the key technologies and their potential applications in future research on this compound.

| Technology Platform | Application in Steroid Research | Potential Insights for this compound |

| Omics Technologies | ||

| Transcriptomics (RNA-Seq) | Identifies genes regulated by steroid hormones. | Reveal target genes and novel biological pathways. |

| Proteomics | Characterizes changes in protein expression and receptor-coregulator interactions. nih.gov | Elucidate mechanisms of tissue-specific actions. |

| Metabolomics (Steroidomics) | Quantifies the entire steroid profile in a biological sample. nih.gov | Determine metabolic fate and impact on the endocrine network. |

| Computational Approaches | ||

| Molecular Docking | Predicts ligand binding to a receptor's active site. endocrine-abstracts.org | Estimate binding affinity and key interactions with AR and ERs. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. researchgate.net | Understand how binding affects receptor conformation and function. |

| QSAR | Relates chemical structure to biological activity. nih.gov | Predict activity based on molecular structure. |

| Analytical Platforms | ||

| LC-MS/MS | Provides sensitive and specific quantification of multiple steroids. nih.gov | Enable pharmacokinetic studies and detailed metabolic profiling. |

| High-Throughput Screening | Rapidly tests compounds for effects on steroidogenesis or receptor activity. nih.gov | Assess potential for broader endocrine disruption. |

Q & A

Q. What are the key physicochemical properties of Androstenediol 17-acetate, and how are they validated in experimental settings?

this compound is characterized by its melting point (146.5–148.5°C) and optical rotation ([α] = -62.4° in ethanol), as reported in foundational studies . Methodological validation involves techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥98%), and mass spectrometry (MS) for molecular weight verification. Researchers should cross-reference pharmacopeial standards (e.g., USP/EP) to ensure traceability and reproducibility .

Q. How should researchers handle and store this compound to maintain stability and prevent degradation?

The compound must be stored at -20°C in a desiccated environment to preserve stability over ≥5 years. Handling requires compliance with safety protocols, including the use of personal protective equipment (PPE) and fume hoods. Safety Data Sheets (SDS) must be reviewed prior to use, as the material is hazardous and not intended for human exposure .

Q. What are the standard protocols for synthesizing this compound, and how can impurities be minimized?

Synthesis typically involves acetylation of the 17-hydroxyl group of androstenediol. Critical steps include stoichiometric control of acetic anhydride and purification via recrystallization. Impurity profiling requires HPLC coupled with UV detection or tandem MS to identify byproducts such as unreacted precursors or diacetylated derivatives. Trace impurities (<2%) should be quantified against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., anabolic vs. estrogenic effects) may arise from variations in assay systems (e.g., cell lines, animal models) or metabolite interference. To address this, researchers should:

- Validate receptor-binding assays using competitive inhibition studies (e.g., ERα/ERβ for estrogenic activity).

- Employ stable isotope-labeled internal standards in LC-MS/MS to distinguish parent compounds from metabolites .

- Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines) .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is ideal for detecting low-abundance steroids in urine or serum, with derivatization (e.g., silylation) enhancing volatility. For higher sensitivity, liquid chromatography (LC)-MS/MS with electrospray ionization (ESI) can achieve limits of detection (LOD) <1 ng/mL. Method validation should include specificity, linearity (R² >0.99), and recovery rates (85–115%) using spiked matrices .

Q. How can the metabolic pathways of this compound be mapped in vitro, and what are the implications for its pharmacological profile?

Use hepatocyte or microsomal incubation assays to identify phase I/II metabolites. LC-high-resolution MS (HRMS) enables untargeted metabolomics, revealing sulfated or glucuronidated derivatives. Computational tools (e.g., molecular docking) can predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Findings should be contextualized with in vivo pharmacokinetic studies to assess bioavailability and half-life .

Q. What strategies are effective in addressing batch-to-batch variability in this compound reference standards?

Implement a multi-laboratory cross-validation protocol using:

Q. How can researchers ensure compliance with regulatory requirements when developing this compound for preclinical studies?

Follow ICH Q2(R1) guidelines for analytical method validation, including robustness testing (e.g., pH, temperature variations). Documentation must include Certificate of Analysis (CoA) with batch-specific data, stability studies under accelerated conditions (40°C/75% RH), and impurity profiling aligned with ICH M7 recommendations .

Methodological Best Practices

- Experimental Design : Use factorial designs to optimize reaction conditions (e.g., temperature, solvent ratios) for synthesis .

- Data Interpretation : Apply multivariate statistics (e.g., PCA) to disentangle confounding variables in metabolic studies .

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human tissue research, emphasizing non-therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.